molecular formula C13H10ClN3OS2 B2459920 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 861211-73-6

6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

Cat. No.: B2459920
CAS No.: 861211-73-6
M. Wt: 323.8 g/mol
InChI Key: CVYKMOAWMRJRJB-UHFFFAOYSA-N
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Description

6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime typically involves the reaction of 3-chlorobenzyl chloride with imidazo[2,1-b][1,3]thiazole-5-carbaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the oxime derivative .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
  • 6-[(4-Bromobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Uniqueness

6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The position of the chlorine atom on the benzyl group also influences the compound’s electronic properties and reactivity .

Properties

CAS No.

861211-73-6

Molecular Formula

C13H10ClN3OS2

Molecular Weight

323.8 g/mol

IUPAC Name

N-[[6-[(3-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine

InChI

InChI=1S/C13H10ClN3OS2/c14-10-3-1-2-9(6-10)8-20-12-11(7-15-18)17-4-5-19-13(17)16-12/h1-7,18H,8H2

InChI Key

CVYKMOAWMRJRJB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CSC2=C(N3C=CSC3=N2)C=NO

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=C(N3C=CSC3=N2)C=NO

solubility

not available

Origin of Product

United States

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